molecular formula C8H19P B155790 Phosphine, dibutyl- CAS No. 1732-72-5

Phosphine, dibutyl-

Cat. No. B155790
Key on ui cas rn: 1732-72-5
M. Wt: 146.21 g/mol
InChI Key: PTLIZOFGXLGHSY-UHFFFAOYSA-N
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Patent
US04752648

Procedure details

148 g (1 mol) di-n-butylphosphine was dropped at a maximum reaction temperature of 30° C. into a suspension of 232 g (1.1 mol) PCl5 in 500 ml toluene. HCl and PCl3 formed during the reaction were removed under a vacuum of 130 mbar and condensed in a cooling trap. After the reaction was complete, the reaction mixture was found to comprise two liquid phases. The upper phase contained PCl3 in toluene. The bulk quantity of chlorophosphine was in the lower phase (31P-NMR). It was worked up distillatively and 101 g product was obtained (55% of the theoretical). bp 92° C./16 mbar.
Quantity
148 g
Type
reactant
Reaction Step One
Name
Quantity
232 g
Type
reactant
Reaction Step One
[Compound]
Name
toluene. HCl
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([PH:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].P(Cl)(Cl)(Cl)(Cl)[Cl:11]>P(Cl)(Cl)Cl>[CH2:1]([P:5]([CH2:6][CH2:7][CH2:8][CH3:9])[Cl:11])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
148 g
Type
reactant
Smiles
C(CCC)PCCCC
Name
Quantity
232 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
toluene. HCl
Quantity
500 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed during the reaction
CUSTOM
Type
CUSTOM
Details
were removed under a vacuum of 130 mbar and condensed in a cooling trap

Outcomes

Product
Name
Type
product
Smiles
C(CCC)P(Cl)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 101 g
YIELD: CALCULATEDPERCENTYIELD 55.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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